molecular formula C21H27N5O2 B2545619 8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione CAS No. 872843-33-9

8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione

Cat. No. B2545619
CAS RN: 872843-33-9
M. Wt: 381.48
InChI Key: DMZGNEXIFSDPGM-UHFFFAOYSA-N
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Description

Spirotetramat, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .


Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Chemical Reactions Analysis

The synthesis of spirotetramat involves several chemical reactions including catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Mechanism of Action

Spirotetramat’s unique two-way internal absorption and transport properties enable it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

properties

CAS RN

872843-33-9

Product Name

8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione

Molecular Formula

C21H27N5O2

Molecular Weight

381.48

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H27N5O2/c1-5-6-7-8-26-19(27)17-18(23(4)21(26)28)22-20-24(9-10-25(17)20)16-12-14(2)11-15(3)13-16/h11-13H,5-10H2,1-4H3

InChI Key

DMZGNEXIFSDPGM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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